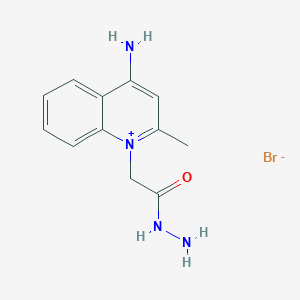
Quinolinium, 4-amino-1-(2-hydrazino-2-oxoethyl)-2-methyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolinium, 4-amino-1-(2-hydrazino-2-oxoethyl)-2-methyl-, bromide is a complex organic compound that belongs to the quinolinium family This compound is characterized by its unique structure, which includes a quinolinium core substituted with an amino group, a hydrazino group, and a methyl group The bromide ion serves as the counterion to balance the charge of the quinolinium cation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 4-amino-1-(2-hydrazino-2-oxoethyl)-2-methyl-, bromide typically involves multiple steps. One common synthetic route starts with the preparation of the quinolinium core, followed by the introduction of the amino, hydrazino, and methyl groups. The final step involves the addition of the bromide ion to form the desired compound.
Preparation of the Quinolinium Core: The quinolinium core can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of Substituents: The amino group can be introduced via nucleophilic substitution reactions, while the hydrazino group can be added through hydrazinolysis. The methyl group is typically introduced through alkylation reactions.
Formation of the Bromide Salt: The final step involves the addition of hydrobromic acid to the quinolinium derivative to form the bromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Quinolinium, 4-amino-1-(2-hydrazino-2-oxoethyl)-2-methyl-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinium core to dihydroquinolinium derivatives.
Substitution: The amino and hydrazino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinium N-oxides, while reduction can produce dihydroquinolinium derivatives.
科学的研究の応用
Quinolinium, 4-amino-1-(2-hydrazino-2-oxoethyl)-2-methyl-, bromide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Biological Research: The compound can serve as a probe for studying cellular processes and molecular interactions.
作用機序
The mechanism of action of Quinolinium, 4-amino-1-(2-hydrazino-2-oxoethyl)-2-methyl-, bromide involves its interaction with specific molecular targets. The quinolinium core can intercalate into DNA, disrupting replication and transcription processes. The amino and hydrazino groups can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death.
類似化合物との比較
Similar Compounds
Quinolinium, 4-amino-1-(2-oxoethyl)-2-methyl-, bromide: Lacks the hydrazino group, which may affect its biological activity.
Quinolinium, 4-amino-1-(2-hydrazino-2-oxoethyl)-2-ethyl-, bromide: Contains an ethyl group instead of a methyl group, which can influence its chemical properties.
Uniqueness
Quinolinium, 4-amino-1-(2-hydrazino-2-oxoethyl)-2-methyl-, bromide is unique due to the presence of both the hydrazino and methyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with biological targets and participate in various chemical reactions.
特性
CAS番号 |
647858-11-5 |
|---|---|
分子式 |
C12H15BrN4O |
分子量 |
311.18 g/mol |
IUPAC名 |
2-(4-amino-2-methylquinolin-1-ium-1-yl)acetohydrazide;bromide |
InChI |
InChI=1S/C12H14N4O.BrH/c1-8-6-10(13)9-4-2-3-5-11(9)16(8)7-12(17)15-14;/h2-6,13H,7,14H2,1H3,(H,15,17);1H |
InChIキー |
KPXPEVOCVDCXHP-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CC(=O)NN.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


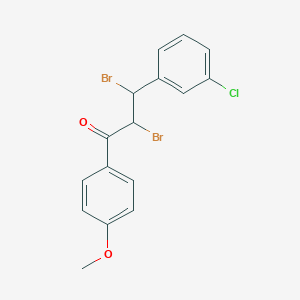
![3,3',5,5'-Tetrafluoro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12607977.png)
![1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]](/img/structure/B12607978.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)
![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
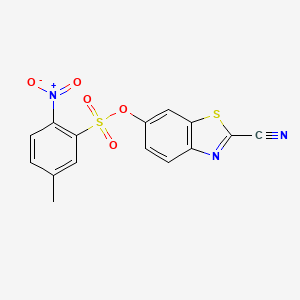
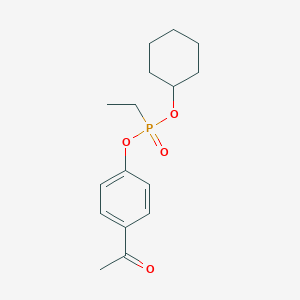
![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
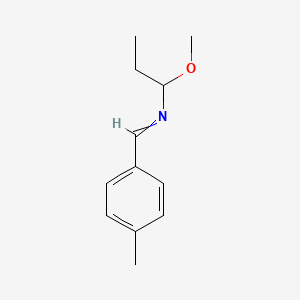
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
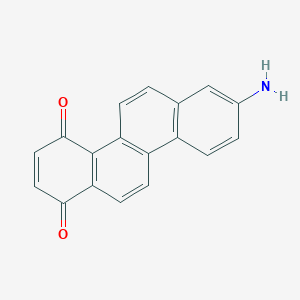
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)
